

Application Notes & Protocols: Activating Mureidomycin B Biosynthesis in *Streptomyces roseosporus*

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Compound of Interest

Compound Name: *Mureidomycin B*

Cat. No.: B15579455

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Topic: Protocol for Activating **Mureidomycin B** Biosynthesis in *Streptomyces roseosporus*

Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

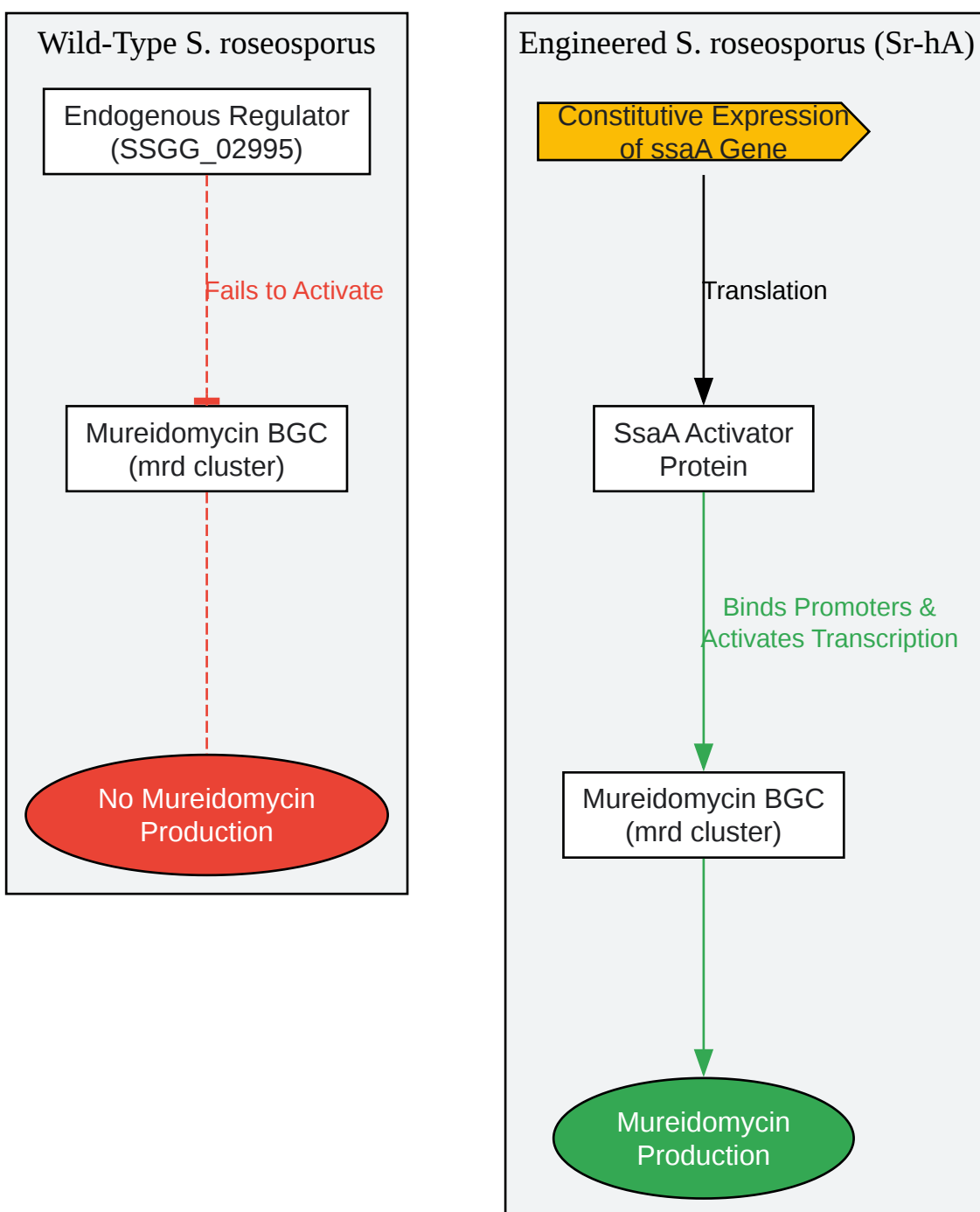
Mureidomycins are uridyl-peptide antibiotics known for their potent activity against the highly refractory pathogen *Pseudomonas aeruginosa*.^{[1][2]} In the wild-type strain *Streptomyces roseosporus* NRRL 15998, the biosynthetic gene cluster (BGC) responsible for mureidomycin production, known as the mrd cluster, is cryptic, meaning it is not expressed under standard laboratory conditions.^[3] This document provides a detailed protocol for activating this silent BGC through the heterologous expression of a specific activator gene, leading to the production and isolation of novel mureidomycin analogues.

The primary strategy involves the introduction and constitutive expression of the foreign activator gene *ssaA*, derived from the sansanmycin BGC of *Streptomyces* sp. strain SS.^{[3][4]} Interestingly, the native *ssaA* homologue in *S. roseosporus*, SSGG_02995, is incapable of activating the cluster, making the introduction of the exogenous activator a critical step.^{[1][3]} The SsaA protein functions as a pathway-specific transcriptional activator, binding to conserved sequences in the promoter regions of key biosynthetic genes within the mrd cluster, thereby switching on the production of mureidomycin compounds.^[4] This approach not only enables

the production of known mureidomycins but has also led to the discovery of eight new acetylated mureidomycin analogues.[\[1\]](#)

Signaling Pathway and Regulatory Logic

The activation of the mureidomycin (mrd) biosynthetic gene cluster is controlled at the transcriptional level. In the wild-type strain, the cluster remains silent. The introduction of the activator protein SsaA bypasses the native, non-functional regulatory system. SsaA directly initiates the transcription of the biosynthetic genes required to assemble the mureidomycin molecule.

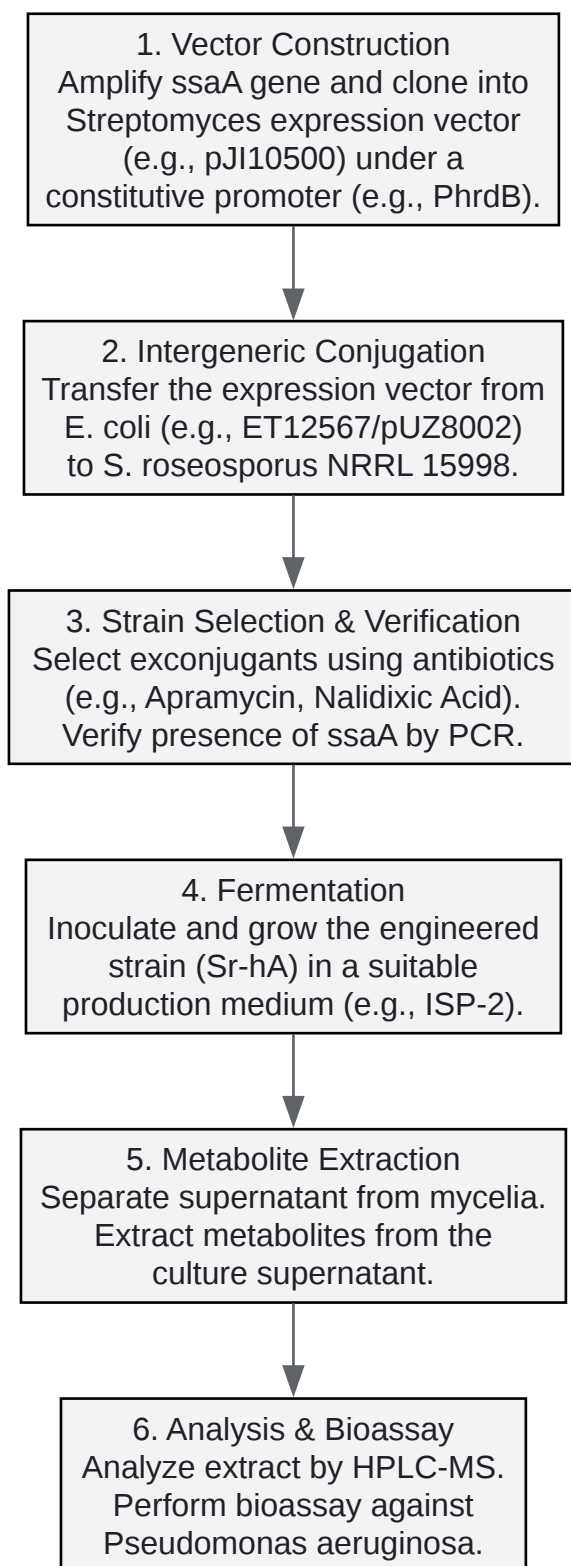


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Caption: Regulatory logic for activating the cryptic mureidomycin gene cluster.

Experimental Workflow

The overall process involves constructing an expression vector for the *ssaA* gene, introducing it into *S. roseosporus* via intergeneric conjugation, fermenting the engineered strain, and finally, analyzing the culture for mureidomycin production.



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Caption: Overall experimental workflow for mureidomycin production.

Quantitative Data Summary

Activation of the mrd cluster results in a complex profile of mureidomycin analogues. While absolute production titers are not extensively reported, analytical and bioassay data clearly demonstrate successful activation.

Table 1: Mureidomycin Analogues Produced by Engineered *S. roseosporus* (Sr-hA) Strain

Peak ID	Compound Name/Analogue	Molecular Formula	Observed [M+H] ⁺ (m/z)
P1	Mureidomycin A	C ₃₈ H ₄₈ N ₈ O ₁₂ S	841.3218
P1'	Dihydro-mureidomycin A	C ₃₈ H ₅₀ N ₈ O ₁₂ S	843.3340
P2	Mureidomycin B	C ₃₈ H ₅₀ N ₈ O ₁₂ S	899.3246
P3	Mureidomycin Analogue 3	C ₄₀ H ₅₀ N ₈ O ₁₃ S	883.3295
P4	Mureidomycin Analogue 4	C ₄₁ H ₅₂ N ₈ O ₁₃	865.3727
P5	Mureidomycin Analogue 5	C ₄₀ H ₅₀ N ₈ O ₁₂ S	867.3359
P6	N-acetylmureidomycin E	C ₄₀ H ₅₂ N ₈ O ₁₃ S	849.3763
P6'	N-acetylmureidomycin I/J	C ₄₀ H ₅₄ N ₈ O ₁₃ S	851.3909

Data sourced from UPLC-HRMS analysis of culture extracts.[3]

Table 2: Bioactivity of Culture Extracts Against *Pseudomonas aeruginosa* PA14

Strain	Culture Extract Volume Added	Growth of <i>P. aeruginosa</i> PA14
Wild-Type (<i>S. roseosporus</i> NRRL 15998)	10 - 25 μ L	No inhibition
Engineered Strain (Sr-hA)	10 μ L	Partial inhibition
Engineered Strain (Sr-hA)	15 μ L	Strong inhibition
Engineered Strain (Sr-hA)	20 μ L	Complete inhibition
Engineered Strain (Sr-hA)	25 μ L	Complete inhibition

Bioactivity determined by observing the growth curves of *P. aeruginosa* in the presence of fermentation extracts.[5]

Detailed Experimental Protocols

Protocol 1: Construction of *ssaA* Expression Vector

- **Gene Amplification:** Amplify the complete coding sequence of the *ssaA* gene (747 bp) from the genomic DNA of *Streptomyces* sp. strain SS using high-fidelity PCR.
- **Vector Preparation:** Clone the amplified *ssaA* fragment into a suitable *Streptomyces* expression vector, such as pJI10500, under the control of a strong, constitutive promoter (e.g., PhrdB or P^{*ermE}**).
- **Transformation:** Transform the resulting plasmid (e.g., pJI10500::PhrdB-*ssaA*) into an *E. coli* methylation-deficient strain suitable for intergeneric conjugation, such as ET12567 carrying the helper plasmid pUZ8002.
- **Verification:** Confirm the integrity of the construct by restriction digest and Sanger sequencing.

Protocol 2: Intergeneric Conjugation

- **Recipient Preparation:** Grow *S. roseosporus* NRRL 15998 in a suitable liquid medium (e.g., TSB) to mid-log phase, then harvest and wash the mycelia.

- Donor Preparation: Grow the E. coli donor strain containing the ssaA expression vector to mid-log phase in LB medium supplemented with appropriate antibiotics (e.g., Kanamycin for pUZ8002, Chloramphenicol, Apramycin).
- Mating: Mix the donor and recipient cells and plate the mixture onto a conjugation medium like AS-1 agar.[3] Incubate at 30°C for 16-20 hours.
- Selection: Overlay the plates with a selection layer containing antibiotics to select for S. roseosporus exconjugants. Use an antibiotic to counter-select E. coli (e.g., Nalidixic acid at 25 µg/mL) and an antibiotic to select for the plasmid (e.g., Apramycin at 10 µg/mL).[3]
- Isolation and Verification: Incubate the plates until colonies appear. Isolate single colonies and verify the presence of the integrated ssaA gene by colony PCR.

Protocol 3: Fermentation and Metabolite Production

- Seed Culture: Inoculate a starting culture of the verified engineered strain (Sr-hA) in a seed medium (e.g., 50 mL of Trypticase Soy Broth with 2.5% dextrin) and incubate at 30°C with shaking for 48 hours.
- Production Culture: Transfer the seed culture (e.g., 5% v/v) into a production medium. Liquid ISP-2 medium has been successfully used for this purpose.[5]
- Incubation: Ferment the culture at 30°C with shaking (e.g., 220 rpm) for 4 to 8 days.[5]
- Extraction: After incubation, centrifuge the culture broth to separate the supernatant and mycelia. The mureidomycin analogues are secreted into the supernatant.

Protocol 4: Analysis by HPLC-MS

- Sample Preparation: Filter the culture supernatant through a 0.22 µm filter before analysis.
- Chromatography Conditions:
 - System: UPLC-HRMS system (e.g., Waters ACQUITY UPLC).
 - Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm.[3]

- Column Temperature: 45°C.[3]
- Mobile Phase A: Water with 0.1% Formic Acid.[3]
- Mobile Phase B: Acetonitrile.[3]
- Flow Rate: 0.3 mL/min.[3]
- Gradient:[3]
 - 0-10 min: 0% to 15% B
 - 10-15 min: 15% to 50% B
 - 15-17 min: 50% to 100% B
 - 17-19 min: Hold at 100% B
- Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode to detect the protonated molecules $[M+H]^+$ of the mureidomycin analogues.

Protocol 5: Bioassay against *P. aeruginosa*

- Indicator Strain: Prepare an overnight culture of *P. aeruginosa* PA14 in LB broth.
- Assay Plate: Prepare agar plates (e.g., Mueller-Hinton agar) and seed them with the *P. aeruginosa* PA14 culture to create a bacterial lawn.
- Sample Application: Apply aliquots (e.g., 10-100 μ L) of the filtered supernatant from the *S. roseosporus* cultures (wild-type and Sr-hA) onto sterile paper discs or directly into wells cut into the agar.
- Incubation: Incubate the plates overnight at 37°C.
- Analysis: Measure the diameter of the zone of inhibition around the point of application. A clear zone indicates successful production of active anti-*Pseudomonas* compounds.

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